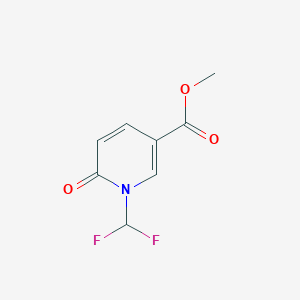

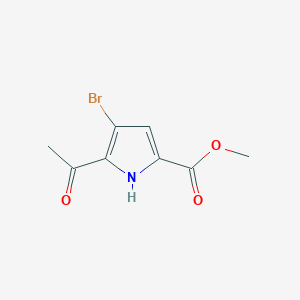

Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Vue d'ensemble

Description

Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents . A compound called 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, which has a similar structure to the compound you asked about, is used commercially as an intermediate to seven fungicides .

Synthesis Analysis

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics .Applications De Recherche Scientifique

Late-Stage Difluoromethylation in Organic Synthesis

The introduction of difluoromethyl groups into organic molecules has become increasingly important. Researchers have explored X–CF2H bond formation, where X represents carbon (sp), carbon (sp2), carbon (sp3), oxygen, nitrogen, or sulfur. Metal-based methods, both stoichiometric and catalytic, have been developed to transfer CF2H to sp2 carbon sites. Additionally, Minisci-type radical chemistry has enabled difluoromethylation of C(sp2)–H bonds, particularly in heteroaromatics. While stereoselective difluoromethylation remains limited, recent breakthroughs include site-selective installation of CF2H onto large biomolecules like proteins .

Electrostatic Effects in Antifungal Activity

In a study involving related compounds, the electropositivity of certain functional groups significantly influenced antifungal activity. Understanding the electrostatic interactions of the difluoromethyl group in Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate could shed light on its potential as an antifungal agent .

Difluoromethylation of Heterocycles via Radical Processes

Functionalizing fluorine-containing heterocycles is crucial for drug discovery. The difluoromethyl group plays a pivotal role in modifying these core moieties. Investigating radical-based difluoromethylation processes could lead to novel pharmacologically active compounds .

Designing Fungicidally Active Succinate Dehydrogenase Inhibitors

Researchers have synthesized fungicidally active succinate dehydrogenase inhibitors by incorporating difluoromethyl and methyl-bearing rings into the acid component. These compounds mimic similar-substituted pyrazole carboxamides and hold promise for antifungal applications .

Fluorine Substitution and Conformational Effects

Variable fluorine substitution can influence the conformation of molecules. Investigating how the difluoromethyl group affects the overall shape and properties of Methyl 1-(difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylate is essential for understanding its behavior in biological systems .

Process Chemistry and Pharmaceutical Relevance

Advancements in difluoromethylation have streamlined access to molecules with pharmaceutical relevance. Researchers continue to explore novel reagents and methods, aiming to enhance synthetic efficiency and expand the toolbox for drug discovery .

Orientations Futures

Difluoromethylation is a field of research that has seen significant advances in recent years . The state-of-the-art advances in difluoromethylation of heterocycles via a radical process have been summarized in a review . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibitsuccinate dehydrogenase (SDHI) . SDHI is a key enzyme in the mitochondrial respiration chain and plays a crucial role in energy production .

Mode of Action

This inhibition disrupts the tricarboxylic acid cycle, leading to energy deprivation and eventual death of the pathogen .

Biochemical Pathways

The compound likely affects the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the energy production process, leading to the death of the pathogen

Pharmacokinetics

Related compounds with difluoromethyl groups are known to have improved lipophilicity, which can enhance bioavailability .

Result of Action

The result of the compound’s action is likely the inhibition of energy production in the pathogen, leading to its death . .

Action Environment

It’s worth noting that related compounds with difluoromethyl groups have been found to retain their radical scavenging capabilities in non-polar environments, suggesting potential stability in various conditions .

Propriétés

IUPAC Name |

methyl 1-(difluoromethyl)-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c1-14-7(13)5-2-3-6(12)11(4-5)8(9)10/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWZUVCHYMYFBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3022256.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl [1-(4-fluorobenzoyl)piperidin-4-yl]acetate](/img/structure/B3022261.png)

![4-methyl-2-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3022264.png)

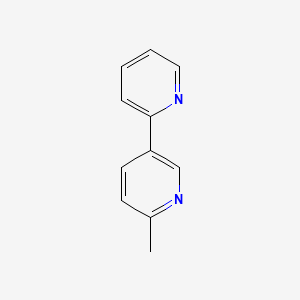

![2'-Methyl-[2,4']bipyridinyl](/img/structure/B3022277.png)